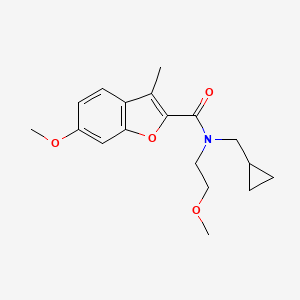

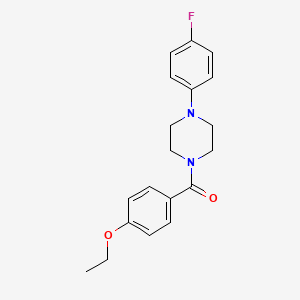

![molecular formula C12H8ClF3N2O3 B5571055 methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds structurally related to methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate, often involves one-pot procedures and cyclocondensation reactions. For instance, a study detailed the one-pot synthesis and crystal structure of a closely related compound, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, prepared via a two-component reaction under specific conditions, demonstrating the intricacies of pyrazole synthesis (Saeed, Arshad, & Flörke, 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction alongside computational studies. For example, research into 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs highlighted the utility of X-ray diffraction and density-functional-theory (DFT) calculations for structural determination, underscoring the complexity and stability of such molecules (Shen, Huang, Diao, & Lei, 2012).

Chemical Reactions and Properties

Pyrazole compounds undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the synthesis, characterization, and reaction studies of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate showcased how substituted pyrazole compounds are prepared and react under different conditions, providing insights into their chemical behavior and potential for functionalization (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in various environments. Research into the crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate provides valuable data on its intramolecular hydrogen bonding and π-π interactions, contributing to its structural stability and solubility characteristics (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further chemical modifications, are fundamental to the utility of pyrazole derivatives in synthetic chemistry. The synthesis and study of compounds like methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate reveal the conditions under which these compounds are stable and reactive, offering a glimpse into their chemical versatility (Khan & White, 2012).

Scientific Research Applications

Chemical Properties and Reactions

- Trifluoromethylpyrazoles , including compounds similar to methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate, have been extensively studied for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This review highlights the importance of trifluoromethylpyrazoles in medicinal chemistry, particularly as anti-inflammatory and antibacterial agents, covering research from 2000 to 2015. The review underscores the potential of these compounds to serve as a foundation for developing new therapeutic agents with enhanced efficacy and reduced side effects (Kaur, Kumar, & Gupta, 2015).

Biological Effects and Mechanisms

- Antimicrobial Properties : Compounds like methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate have been examined for their role in environmental and biological contexts, particularly concerning their interaction with microbial systems. Studies have focused on the occurrence, fate, and behavior of similar compounds in aquatic environments, evaluating their potential as weak endocrine disruptor chemicals and their ubiquity in surface water and sediments due to the consumption of products containing these compounds. These insights are crucial for understanding the environmental impact and health implications of such chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Applications and Drug Discovery

- Chemical Synthesis and Heterocycles : The chemistry of pyrazole derivatives, including those with structural similarities to methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate, has been a focus of research for its utility in synthesizing a diverse range of heterocyclic compounds. These compounds serve as critical building blocks in the development of new drugs and materials, showcasing the versatile applications of pyrazole derivatives in organic synthesis and drug discovery processes. This area of research emphasizes the compound's significance in constructing complex molecular architectures and exploring novel chemical transformations (Gomaa & Ali, 2020).

Safety and Hazards

Safety and hazards associated with similar compounds have been documented. For example, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It’s important to handle such compounds with appropriate safety measures.

Future Directions

properties

IUPAC Name |

methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O3/c1-21-11(20)10-9(19)5-18(17-10)6-2-3-8(13)7(4-6)12(14,15)16/h2-5,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLASXIFXBNXKEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

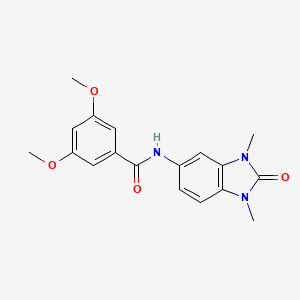

![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)

![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

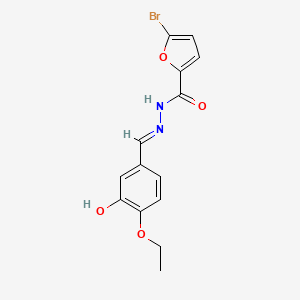

![4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5570981.png)

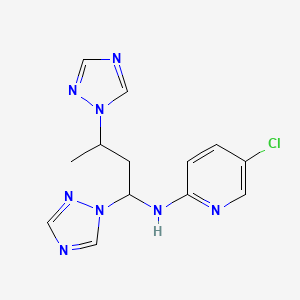

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)